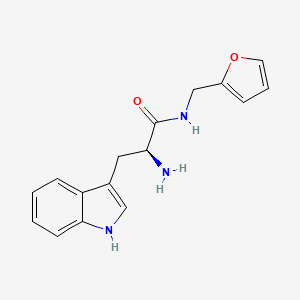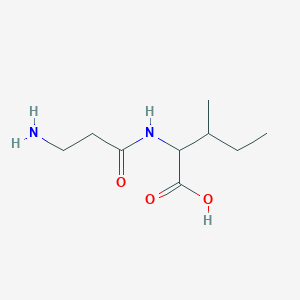![molecular formula C15H19N3 B13890728 4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B13890728.png)
4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the condensation of a piperidone derivative with an appropriate amine, followed by cyclization to form the spirocyclic core. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require specific temperatures and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives, such as amides or esters .
Scientific Research Applications
4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Pharmacology: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Mechanism of Action
The mechanism of action of 4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, the compound can block the activation of the necroptosis pathway, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic structure and have been studied for their potential as kinase inhibitors.
1-Thia-4,8-Diazaspiro[4.5]decan-3-one derivatives: These compounds have been investigated for their anti-ulcer activity.
2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine: This compound is a potent CCR4 antagonist capable of inducing receptor endocytosis.
Uniqueness
The uniqueness of 4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile lies in its specific structure and its ability to inhibit RIPK1, making it a valuable compound for research in necroptosis and related inflammatory diseases .
Properties
Molecular Formula |
C15H19N3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-(2,8-diazaspiro[4.5]decan-8-yl)benzonitrile |
InChI |
InChI=1S/C15H19N3/c16-11-13-1-3-14(4-2-13)18-9-6-15(7-10-18)5-8-17-12-15/h1-4,17H,5-10,12H2 |
InChI Key |
OWGLPROIRWGMJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCN(CC2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)



![Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate](/img/structure/B13890692.png)
![(3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13890696.png)




![4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13890736.png)
![3-[2-(Methoxymethoxy)ethyl]-2-methylaniline](/img/structure/B13890741.png)
